molecular formula C12H20O4 B1590871 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane CAS No. 37763-26-1

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane

Cat. No. B1590871
CAS RN: 37763-26-1
M. Wt: 228.28 g/mol
InChI Key: NOYXQFBTCCSKQG-UHFFFAOYSA-N
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Description

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane, also known as ethylene glycol bis(2,3-epoxypropyl)ether , is a chemical compound with the molecular formula C₈H₁₄O₄ . It features two epoxide (oxirane) functional groups attached to a cyclohexane ring. The compound is colorless, liquid, and exhibits interesting reactivity due to its epoxide moieties.



Synthesis Analysis

The synthesis of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane involves the reaction of cyclohexene oxide with ethylene glycol . The epoxide groups in both reactants undergo ring-opening reactions, resulting in the formation of the desired compound. This synthesis pathway provides a straightforward route to obtain 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane.



Molecular Structure Analysis

The molecule consists of a cyclohexane ring with two epoxide (oxirane) groups attached at positions 1 and 2. The structural formula is as follows:


C8H14O4\text{C}_8\text{H}_{14}\text{O}_4



Chemical Reactions Analysis


  • Ring-Opening Reactions : Due to the presence of epoxide groups, 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane readily participates in ring-opening reactions. These reactions can lead to the formation of various functionalized derivatives.

  • Crosslinking Agent : The compound is used as a crosslinking agent in polymer chemistry, especially for epoxy resins. It enhances the mechanical properties and thermal stability of cured epoxy networks.



Physical And Chemical Properties Analysis


  • Boiling Point : Notably, the compound has a boiling point of approximately 174°C .

  • Solubility : It is soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate.

  • Density : The density of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is around 1.1 g/cm³ .


Safety And Hazards


  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects), H412 (Harmful to aquatic life with long-lasting effects).

  • Precautionary Statements : Follow safety precautions during handling and use protective equipment.

  • Packing Group : Not applicable (N/A)


Future Directions


  • Functionalization : Explore further functionalization of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane to tailor its properties for specific applications.

  • Biomedical Applications : Investigate its potential as a drug delivery vehicle or as a component in biocompatible materials.


properties

IUPAC Name

2-[[2-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-4-12(16-8-10-6-14-10)11(3-1)15-7-9-5-13-9/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYXQFBTCCSKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)OCC2CO2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555725
Record name 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(oxiran-2-ylmethoxy)cyclohexane

CAS RN

37763-26-1
Record name 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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